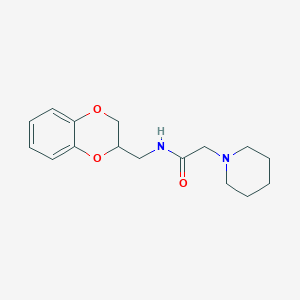![molecular formula C16H14N2OS2 B429978 3-(4-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 314041-93-5](/img/structure/B429978.png)
3-(4-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a type of thienopyrimidinone . Thienopyrimidinones are a class of compounds that have shown diverse biological activities .
Synthesis Analysis
The synthesis of thienopyrimidinones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In addition, a primary amine is often used . The reaction of iminophosphorane with aromatic isocyanates, followed by reaction with amines, phenols, or ROH, can also yield thienopyrimidinones .Molecular Structure Analysis
The molecular structure of thienopyrimidinones can be characterized using spectral data, including IR, 1H-, 13C-NMR, Mass, and CHN elemental analyses .Chemical Reactions Analysis
Thienopyrimidinones can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thienopyrimidinones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidinones by heating with pyrrolidine in toluene .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinones can be determined using various techniques. For example, the melting point can be determined, and the compound can be characterized using IR, 1H-, 13C-NMR, Mass, and CHN elemental analyses .科学的研究の応用
Anticancer Properties
The compound’s structural features make it an interesting candidate for cancer research. Its sulfur-containing heterocyclic ring system could potentially interact with cellular targets involved in cancer pathways. Researchers are investigating its effects on cancer cell proliferation, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with specific signaling pathways, making it a promising lead for novel anticancer drug development .
Anti-Inflammatory Activity
The presence of the sulfanyl group suggests possible anti-inflammatory properties. Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Researchers are exploring whether this compound can modulate inflammatory responses by targeting specific enzymes or receptors. Understanding its mechanism of action could lead to the development of anti-inflammatory agents .
Neuroprotective Effects
Given its unique structure, this compound might exhibit neuroprotective properties. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. Researchers are investigating whether this compound can mitigate neuronal damage, enhance synaptic plasticity, or regulate neurotransmitter systems. If successful, it could contribute to neuroprotective therapies .
Antimicrobial Potential
The cyclopenta[4,5]thieno[2,3-d]pyrimidine scaffold could be valuable in antimicrobial drug development. Researchers are evaluating its activity against bacteria, fungi, and viruses. By understanding its mode of action, they aim to design more effective antimicrobial agents. Early results indicate promising antibacterial and antifungal properties .
Enzyme Inhibition Studies
The compound’s unique structure may allow it to interact with enzymes involved in various biochemical pathways. Researchers are screening it against specific enzymes (e.g., kinases, proteases) to identify potential inhibitors. These inhibitors could have applications in treating enzyme-related diseases, such as cancer, cardiovascular disorders, and metabolic syndromes .
Materials Science Applications
Beyond biological research, this compound’s sulfur-containing ring system could find applications in materials science. Researchers are exploring its use as a precursor for functional materials, such as conducting polymers, sensors, or catalysts. Its ability to undergo chemical transformations makes it an interesting building block for novel materials .
作用機序
While the specific mechanism of action for “3-(4-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is not mentioned in the available literature, thienopyrimidinones have been studied as potential inhibitors of PI3K, a lipid kinase involved in cancer progression .
特性
IUPAC Name |
11-(4-methylphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-9-5-7-10(8-6-9)18-15(19)13-11-3-2-4-12(11)21-14(13)17-16(18)20/h5-8H,2-4H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRVXTUFZFTEFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-phenylcyclopentyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B429895.png)
![N-(4-Benzoyl-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-3-yl)benzamide](/img/structure/B429896.png)
![3-ethyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B429897.png)


![3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B429901.png)
![2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B429906.png)
![2-(prop-2-yn-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B429908.png)
![6,6-dimethyl-2-(pentylsulfanyl)-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429909.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429911.png)
![3-allyl-2-[(2,4-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429912.png)
![3-(4-nitrophenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B429913.png)
![ethyl 2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetate](/img/structure/B429916.png)
![3-(2-methyl-2-propenyl)-2-(pentylsulfanyl)-5,6-dihydrospir(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B429917.png)